![molecular formula C16H11N3 B2446675 2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline CAS No. 397299-84-2](/img/structure/B2446675.png)
2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline
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Overview
Description
“2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline” is a complex organic compound. It is a type of heterocyclic compound, which means it contains atoms of at least two different elements in its rings .
Synthesis Analysis
The synthesis of such compounds often involves complex chemical reactions. For instance, quinoline derivatives are typically synthesized through new strategies on par with the reported methods . The synthesized molecules are then screened for their efficacy against typical drugs in the market .Molecular Structure Analysis
The molecular structure of “2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline” is complex, as it contains multiple rings and functional groups . The structure is determined using various spectroscopic techniques, including FT-IR, UV-Vis, and NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving “2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline” can be complex and varied. For example, quinoline derivatives are often involved in transition-metal-catalyzed cross-coupling reactions and direct С–Н functionalization, as well as intramolecular oxidative cyclodehydrogenation processes .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline” include a density of 1.2±0.1 g/cm³, boiling point of 376.2±22.0 °C at 760 mmHg, vapour pressure of 0.0±0.8 mmHg at 25°C, and an enthalpy of vaporization of 59.9±3.0 kJ/mol .Scientific Research Applications
- Quinoline derivatives, including 2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline, have shown promising anticancer activity. They can inhibit tumor growth by interfering with cell division, inducing apoptosis, and targeting specific signaling pathways .
- Quinoline derivatives, including our compound, have been investigated for their ability to interfere with viral replication or entry. Further research is ongoing .
Anticancer Properties
Anti-SARS-CoV-2 Potential
Mechanism of Action
Target of Action
Related quinoline compounds have been known to exhibit a wide range of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It’s worth noting that quinoline derivatives have been found to exhibit their effects through various mechanisms, such as inhibition of certain enzymes or interaction with cellular structures .
Biochemical Pathways
Quinoline derivatives have been known to affect a variety of biochemical pathways, depending on their specific chemical structure and the biological system in which they are active .
Result of Action
Quinoline derivatives have been known to exhibit a wide range of biological activities, suggesting that they may have diverse effects at the molecular and cellular level .
properties
IUPAC Name |
2-pyridin-2-yl-1H-pyrrolo[3,2-h]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3/c1-2-8-17-13(5-1)14-10-12-7-6-11-4-3-9-18-15(11)16(12)19-14/h1-10,19H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCCSQIDOZVJDHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC3=C(N2)C4=C(C=CC=N4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-pyridinyl)-1H-pyrrolo[3,2-h]quinoline |
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